molecular formula C₁₈H₁₉NS B026509 Northiadene CAS No. 1154-09-2

Northiadene

Cat. No. B026509
CAS RN: 1154-09-2
M. Wt: 281.4 g/mol
InChI Key: FTELXJYVTOFJAI-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synthesis Methodology : The synthesis of Northiadene involves the use of rhodium-catalyzed transannulation reactions, where 1,2,3-thiadiazoles and alkynes interact to form thiavinyl carbenes, leading to the synthesis of thiophenes (Kurandina & Gevorgyan, 2016).

Molecular Structure Analysis

  • Structural Features : Northiadene's molecular structure is characterized by its thiadiazole core, contributing to unique electronic and physical properties. The molecular structure of thiadiazoles, similar to Northiadene, has been extensively studied, revealing intricate details about their electronic configurations (Oliva et al., 2007).

Chemical Reactions and Properties

  • Reactivity and Chemical Behavior : The chemical behavior of Northiadene can be inferred from the study of thiadiazoles. These compounds exhibit unique reactivity patterns, forming stable anion radical species and exhibiting n-type transistor characteristics (Xie et al., 2014).

Physical Properties Analysis

  • Physical Characteristics : Northiadene's physical properties, such as thermal stability and mechanical strength, can be compared to graphene-like materials. Graphene exhibits high electronic conductivity and exceptional thermal and mechanical properties (Huang et al., 2011).

Chemical Properties Analysis

  • Chemical Attributes : The chemical properties of Northiadene, like graphene, are defined by its unique structural components. Graphene's sp^2 hybridized carbon atoms contribute to its high electronic conductivity and thermal stability (Huang et al., 2011).

Scientific Research Applications

  • Gene Expression Analysis : Northiadene is used in digital gene expression profiles, aiding in the detection of differentially expressed genes in various tissues and during developmental stages (Audic & Claverie, 1997).

  • Antidepressant Activity : Research has shown Northiaden to be effective in blocking the amine pump and preventing depletion of cardiac noradrenaline, contributing to its potency as an antidepressant (Ishikawa et al., 1986). It is also a significant contributor to the therapeutic actions of dothiepin, with its secondary amine metabolite playing a crucial role (Heal et al., 1992).

  • Analytical Techniques : Advanced techniques like high-performance liquid chromatography are utilized for measuring dothiepin and Northiaden in human plasma and serum, particularly in patients undergoing dothiepin therapy (Brodie et al., 1973). Such methods are critical for therapeutic drug monitoring.

  • Depression Treatment : Northiaden has been assessed for its antidepressant activity in preclinical tests, with notable effectiveness indicated by specific IC50 values (Fulton et al., 1982).

properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18/h2-5,7-11,19H,6,12-13H2,1H3/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTELXJYVTOFJAI-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

844-12-2 (hydrochloride)
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701162830
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Northiaden

CAS RN

24881-71-8, 1154-09-2
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24881-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Northiaden
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024881718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N-methyl-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORTHIADEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8W20XLE56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Northiadene
Reactant of Route 2
Northiadene
Reactant of Route 3
Northiadene
Reactant of Route 4
Northiadene
Reactant of Route 5
Reactant of Route 5
Northiadene
Reactant of Route 6
Northiadene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.